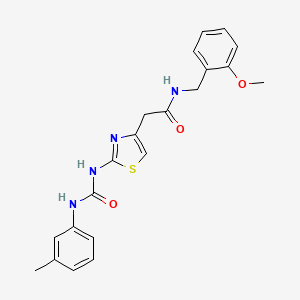

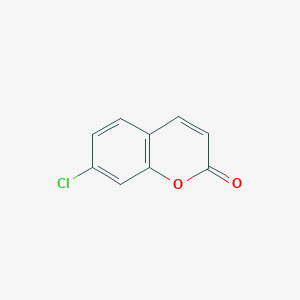

7-Chloro-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 . The compound is a derivative of coumarin, a class of compounds that are widely found in nature and have been used as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin derivatives, including 7-Chloro-2H-chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of these compounds, often carried out under green conditions using green solvents and catalysts .Molecular Structure Analysis

The molecular structure of 7-Chloro-2H-chromen-2-one can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Physical And Chemical Properties Analysis

7-Chloro-2H-chromen-2-one has a density of 1.4±0.1 g/cm3, a boiling point of 321.4±37.0 °C at 760 mmHg, and a flash point of 172.1±21.9 °C . It has a molar refractivity of 44.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 129.0±3.0 cm3 .科学的研究の応用

Medical Science: Antiviral Properties

7-Chloro-2H-chromen-2-one derivatives are known for their antiviral activities. They have been studied for their potential to inhibit the replication of various viruses, which is crucial in the development of antiviral drugs .

Biomedical Research: Antibacterial Applications

These compounds exhibit significant antibacterial properties, making them valuable in the study of new antibiotics. Their ability to combat bacterial infections is an important aspect of ongoing biomedical research .

Industrial Applications: Optical Brighteners

In the industrial sector, 7-Chloro-2H-chromen-2-one derivatives serve as optical brighteners. These are compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region, thus enhancing the brightness of a material .

Pharmaceuticals: Anti-inflammatory Activity

The anti-inflammatory activity of these derivatives is another key application. They can inhibit the denaturation of proteins, which is a common pathway in inflammatory responses. This property is being explored for the development of new anti-inflammatory medications .

Cosmetics: Fluorescent Dyes

Due to their fluorescent properties, these compounds are used as dyes in cosmetics. They can provide a brightening effect and are also used in laser dyes due to their ability to emit specific wavelengths of light .

Food Additives: Preservation and Enhancement

7-Chloro-2H-chromen-2-one derivatives are added to food products as preservatives and to enhance certain qualities. Their antimicrobial properties help in extending the shelf life of food items .

Safety and Hazards

作用機序

Target of Action

It is known that coumarin derivatives, which include 7-chloro-2h-chromen-2-one, have been intensively screened for different biological properties .

Mode of Action

It is known that coumarin derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Coumarin derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Coumarin derivatives have been associated with a variety of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

特性

IUPAC Name |

7-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPNKJCEDYRUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873760 |

Source

|

| Record name | 7-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2H-chromen-2-one | |

CAS RN |

19063-54-8 |

Source

|

| Record name | 7-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2934294.png)

![2-Ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2934295.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide](/img/structure/B2934297.png)

![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)